molecular formula C11H7F2NOS B12256389 N-(2,3-difluorophenyl)thiophene-3-carboxamide

N-(2,3-difluorophenyl)thiophene-3-carboxamide

Cat. No.: B12256389
M. Wt: 239.24 g/mol
InChI Key: JIBVGPYCLFXLAN-UHFFFAOYSA-N
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Description

N-(2,3-difluorophenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula

C11H7F2NOS

Molecular Weight

239.24 g/mol

IUPAC Name

N-(2,3-difluorophenyl)thiophene-3-carboxamide

InChI

InChI=1S/C11H7F2NOS/c12-8-2-1-3-9(10(8)13)14-11(15)7-4-5-16-6-7/h1-6H,(H,14,15)

InChI Key

JIBVGPYCLFXLAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC(=O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,3-difluorophenyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2,3-difluoroaniline with thiophene-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-(2,3-difluorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

N-(2,3-difluorophenyl)thiophene-3-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique substitution pattern, which can influence its reactivity and interactions with biological targets.

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